4-Acetamido-3-aminopyridine

Neuromuscular Junction Quantal Release Pharmacology

Procure high-purity 4-Acetamido-3-aminopyridine, the principal acetylated metabolite of amifampridine (3,4-DAP), for pharmaceutical QC and pharmacogenetic research. This standard is essential for HPLC/LC-MS impurity quantification in drug formulations and as a substrate for NAT2 polymorphism studies, as generic aminopyridine isomers cannot replicate its specific metabolic pathway or its biochemically inactive profile, which is critical for negative controls in electrophysiology.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 145255-15-8
Cat. No. B114916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-3-aminopyridine
CAS145255-15-8
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=NC=C1)N
InChIInChI=1S/C7H9N3O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,8H2,1H3,(H,9,10,11)
InChIKeyNAAZXRDKBDXLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-3-aminopyridine (CAS 145255-15-8): A Key Metabolite and Impurity Reference Standard for Amifampridine


4-Acetamido-3-aminopyridine (CAS 145255-15-8), also referred to as N-(3-aminopyridin-4-yl)acetamide or 3-N-acetylamifampridine, is a heterocyclic aminopyridine derivative with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . Structurally, it consists of a pyridine ring with an amino group at the 3-position and an acetamide group at the 4-position. This compound is primarily recognized as the principal acetylated metabolite of the pharmaceutical agent 3,4-diaminopyridine (amifampridine), a voltage-gated potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome [1]. Consequently, 4-Acetamido-3-aminopyridine serves as a critical impurity and metabolite reference standard in the pharmaceutical analysis of amifampridine formulations.

Why 4-Acetamido-3-aminopyridine Cannot Be Substituted with Other Aminopyridine Derivatives


Substituting 4-Acetamido-3-aminopyridine with other aminopyridine isomers or derivatives in research and analytical applications is not scientifically valid due to profound differences in pharmacological activity and biochemical identity. Direct comparative studies demonstrate that while the parent compound, 3,4-diaminopyridine (3,4-DAP), acts as a potent potassium channel blocker that significantly enhances neurotransmitter release, its acetylated metabolite, 4-Acetamido-3-aminopyridine (3-Ac), exhibits no such activity [1]. Furthermore, as the primary metabolite of amifampridine, its formation is contingent on the activity of the polymorphic enzyme N-acetyltransferase 2 (NAT2), which varies significantly among individuals and directly influences the drug's pharmacokinetic profile [2]. These structural and functional distinctions render generic substitution impossible for any application requiring precise quantification of this specific impurity, metabolite characterization, or studies on NAT2-mediated metabolism. The following sections provide the quantitative evidence substantiating these critical differentiations.

Quantitative Differentiation of 4-Acetamido-3-aminopyridine: Comparative Evidence for Informed Procurement


Functional Inactivity at Neuromuscular Junction vs. Potent 3,4-DAP Activity

In a direct head-to-head comparison using intracellular microelectrode recordings in murine diaphragm muscles, 4-Acetamido-3-aminopyridine (referred to as 3-Ac) demonstrated no effect on quantal acetylcholine release, whereas its parent compound, 3,4-diaminopyridine (3,4-DAP), produced a 1,000% increase under identical low-probability-of-release conditions [1]. This stark functional divergence confirms that 4-Acetamido-3-aminopyridine is pharmacologically inactive in this context, making it suitable only as a negative control or analytical reference.

Neuromuscular Junction Quantal Release Pharmacology

Metabolic Formation Dependent on Polymorphic NAT2 Enzyme vs. Parent Drug

4-Acetamido-3-aminopyridine is the major N-acetylated metabolite of amifampridine (3,4-DAP), and its formation is catalyzed by the genetically polymorphic enzyme N-acetyltransferase 2 (NAT2). Genetic variations in the NAT2 gene result in distinct 'fast' and 'slow' acetylator phenotypes, which significantly influence the pharmacokinetics, efficacy, and toxicity of amifampridine [1]. The compound itself exhibits an IC50 of 1.80E+3 nM for inhibiting mouse recombinant NAT2 [2].

Pharmacogenomics Drug Metabolism NAT2

Defined Impurity Profile in Amifampridine Drug Formulations

4-Acetamido-3-aminopyridine is consistently identified and documented as a key impurity in the drug substance 3,4-diaminopyridine (amifampridine). Its presence is specifically noted in pharmaceutical reference standards and analytical documentation for the drug . For instance, deuterated forms of this compound (e.g., N-(4-Amino-3-pyridinyl)-acetamide-d3 Hydrochloride) are used as internal standards in mass spectrometry-based assays to accurately quantify this impurity in drug batches .

Pharmaceutical Analysis Impurity Profiling Quality Control

Primary Procurement Scenarios for 4-Acetamido-3-aminopyridine Based on Validated Evidence


Pharmaceutical Quality Control: Quantification of Amifampridine Impurity

Procure 4-Acetamido-3-aminopyridine as a high-purity reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to quantify the presence of this specific impurity in amifampridine (3,4-DAP) drug substance and finished pharmaceutical products, ensuring compliance with regulatory specifications .

Pharmacogenomic Research: Investigating NAT2-Mediated Metabolism

Use this compound as a substrate or analytical standard in in vitro and in vivo studies designed to elucidate the role of the polymorphic N-acetyltransferase 2 (NAT2) enzyme in the metabolism of amifampridine and other arylamine drugs. This is crucial for understanding inter-individual variability in drug response and toxicity [1].

Neuromuscular Research: Negative Control for 3,4-DAP Activity

Employ 4-Acetamido-3-aminopyridine as a definitive negative control in electrophysiological studies investigating the effects of 3,4-diaminopyridine on voltage-gated potassium channels and neurotransmitter release at the neuromuscular junction. Its proven lack of activity ensures specificity of observed effects with the parent compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetamido-3-aminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.